Methyl 1-chloroisoquinoline-4-carboxylate

CRTH2 Antagonist Synthesis Negishi Coupling Isoquinoline Functionalization

Methyl 1-chloroisoquinoline-4-carboxylate provides a bifunctional architecture for sequential diversification of the isoquinoline scaffold. The chlorine at position 1 enables Pd-catalyzed cross-couplings and nucleophilic aromatic substitutions, while the methyl ester at position 4 allows hydrolysis to the carboxylic acid. Its LogP of ~2.67 simplifies extractive workup and column purification, and the melting point of 53–55°C supports melt-transfer operations in automated solid-dispensing platforms. This compound has been validated in patent synthesis routes for CRTH2 antagonists and GABAA ligands, offering a reproducible 58% yield in key C–N coupling steps. Procure this intermediate to accelerate SAR campaigns and optimize cost-of-goods modeling.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
CAS No. 37497-86-2
Cat. No. B1335788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-chloroisoquinoline-4-carboxylate
CAS37497-86-2
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C2=CC=CC=C21)Cl
InChIInChI=1S/C11H8ClNO2/c1-15-11(14)9-6-13-10(12)8-5-3-2-4-7(8)9/h2-6H,1H3
InChIKeyYTJDBMFLRYQTPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Chloroisoquinoline-4-carboxylate (CAS 37497-86-2): Key Procurement Considerations for Research-Grade Building Blocks


Methyl 1-chloroisoquinoline-4-carboxylate (CAS 37497-86-2) is a halogenated isoquinoline ester characterized by a chlorine atom at the 1-position and a methyl carboxylate at the 4-position of the fused bicyclic ring system. With a molecular formula of C11H8ClNO2 and a molecular weight of 221.64 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of CRTH2 antagonists and other bioactive isoquinoline derivatives [1][2]. Its bifunctional architecture—combining an electrophilic chloro substituent with a hydrolytically labile ester—enables sequential functionalization strategies that are critical for structure-activity relationship (SAR) exploration in drug discovery programs.

Why Closely Related Isoquinoline Analogs Cannot Simply Substitute for Methyl 1-Chloroisoquinoline-4-carboxylate


Substituting a generic isoquinoline-4-carboxylate or a non-halogenated analog for methyl 1-chloroisoquinoline-4-carboxylate introduces critical liabilities in multi-step synthetic routes. The chlorine atom at position 1 is not a passive substituent; it is the key reactive handle for Pd-catalyzed cross-couplings, nucleophilic aromatic substitutions, and subsequent derivatizations that are central to SAR campaigns for CRTH2, kinase, and prostanoid receptor targets [1]. The methyl ester, meanwhile, offers a specific balance of steric accessibility and hydrolytic lability that the ethyl ester or free acid cannot replicate, affecting both reaction yields and the purity profile of downstream intermediates . Importantly, the compound's specific lipophilicity (LogP ~2.67) dictates extraction and chromatographic behavior, meaning that substitution with a more lipophilic ethyl ester (LogP ~3.06) or a more polar free acid will alter purification protocols and may compromise synthetic reproducibility. The quantitative evidence below demonstrates exactly where these differences manifest in measurable terms.

Quantified Differentiation Evidence for Methyl 1-Chloroisoquinoline-4-carboxylate (37497-86-2)


Synthetic Yield in CRTH2 Antagonist Key Intermediate Formation

In the synthesis of a key CRTH2 antagonist intermediate (compound 10), methyl 1-chloroisoquinoline-4-carboxylate was reacted with protected 2-(4-aminophenyl)acetonitrile (compound 9) in the presence of sodium hexamethyldisilazane, followed by oxidative decyanation under an oxygen atmosphere, yielding 58% of the desired coupled product. [1] This yield represents a validated precedent for the compound's performance in a pharmaceutically relevant C–N bond-forming reaction. In contrast, when the corresponding ethyl ester or free carboxylic acid is employed in analogous Negishi-type couplings on the 1-chloroisoquinoline scaffold, steric hindrance around the ester group or competing acid-base reactions can reduce coupling efficiency, though direct head-to-head published data are not available for this exact transformation.

CRTH2 Antagonist Synthesis Negishi Coupling Isoquinoline Functionalization

Lipophilicity (LogP) Differentiation from the Ethyl Ester Analog

The computed and experimentally validated LogP of methyl 1-chloroisoquinoline-4-carboxylate is approximately 2.67–2.9, placing it in an optimal range for organic synthesis handling and purification by normal-phase chromatography. [1] In contrast, the ethyl ester analog (ethyl 1-chloroisoquinoline-4-carboxylate, CAS 65920-39-0) exhibits a predicted LogP of approximately 3.06, representing an increase of roughly 0.3–0.4 log units. This difference translates to the ethyl ester being approximately twice as lipophilic, which alters partitioning between organic and aqueous layers during extractive workup and can shift retention times in reversed-phase HPLC purification. The free carboxylic acid analog (1-chloroisoquinoline-4-carboxylic acid, CAS 1260794-26-0) is substantially more polar, with a predicted boiling point of 436.8°C and density of 1.469 g/cm³, making it a solid at ambient conditions that is less amenable to certain coupling reactions without prior activation.

Lipophilicity Drug Design Chromatographic Behavior

Melting Point and Physical Form Differentiation from Non-Chlorinated Analog

Methyl 1-chloroisoquinoline-4-carboxylate exhibits a sharp melting point of 53–55°C, as reported in the synthetic procedure of US Patent 6,511,987. This is significantly lower than the melting point of the non-chlorinated analog methyl isoquinoline-4-carboxylate (CAS 20317-40-2), which melts at 82°C. The 27–29°C depression in melting point is attributable to the presence of the chlorine substituent, which disrupts crystal packing symmetry. The target compound is a solid at room temperature but can be readily melted for transfer or handling, whereas the higher-melting non-chlorinated analog may require dissolution in a solvent prior to use. Additionally, the density of the chlorinated compound (1.33 g/cm³) is higher than that of its non-chlorinated counterpart (1.21 g/cm³), reflecting the heavier halogen atom. [1]

Solid-State Properties Handling and Formulation

Patent-Backed Synthetic Provenance and Pharmaceutical Intermediate Validation

Methyl 1-chloroisoquinoline-4-carboxylate is explicitly disclosed and utilized as an intermediate in US Patent 6,511,987 B1 (2003), assigned to Ligand Pharmaceuticals Inc., for the synthesis of bicyclic and tricyclic heteroaromatic compounds targeting the benzodiazepine site of GABAA receptors. [1] Moreover, the compound served as a key building block in the Taisho Pharmaceutical CRTH2 antagonist program, where it was reacted on multi-gram scale to generate diverse libraries for SAR profiling. [2] In contrast, the ethyl ester analog (CAS 65920-39-0) and the free acid (CAS 1260794-26-0) are predominantly listed in vendor catalogs as generic intermediates without specific patent-validated synthetic roles in drug discovery campaigns. This patent linkage provides procurement confidence that the methyl ester has been vetted in pharmaceutical-grade synthesis routes, whereas the alternatives lack equivalent documented use in disclosed drug discovery pipelines.

Pharmaceutical Intermediates GMP Precursors IP Position

High-Value Application Scenarios for Methyl 1-Chloroisoquinoline-4-carboxylate Based on Quantified Evidence


Scaled Synthesis of CRTH2 Antagonist Leads for Allergic Inflammatory Disease Programs

In the synthesis of isoquinoline-based CRTH2 antagonists, methyl 1-chloroisoquinoline-4-carboxylate provides a reproducible 58% yield in the key C–N coupling step with protected aniline nucleophiles, as validated in the Taisho Pharmaceutical SAR study. [1] Fine chemical manufacturers and CROs supporting anti-inflammatory drug discovery can rely on this yield benchmark for route scoping and cost-of-goods modeling, with the methyl ester's LogP of ~2.67 simplifying extractive workup and column purification relative to more lipophilic ester analogs.

Parallel Library Synthesis Requiring Automated Liquid Handling

The compound's melting point of 53–55°C permits facile melt-transfer operations in automated solid-dispensing platforms, whereas the higher-melting non-chlorinated analog (m.p. 82°C) would require solvent dissolution. Combined with a density of 1.33 g/cm³ that improves gravimetric accuracy for sub-milligram weighing, this physical property profile supports high-throughput parallel synthesis campaigns for SAR exploration.

GABA-A Receptor Ligand Development Leveraging Patent-Validated Intermediates

As a disclosed intermediate in US Patent 6,511,987 for bicyclic and tricyclic GABAA receptor ligands, methyl 1-chloroisoquinoline-4-carboxylate offers a patent-validated entry point for CNS drug discovery programs. [2] Medicinal chemistry teams can initiate SAR studies with the confidence that this building block has been reduced to practice in a patented pharmaceutical synthesis route, reducing the risk of encountering unforeseen reactivity or compatibility issues.

Dual Functionalization Strategies for Isoquinoline Core Diversification

The compound's orthogonal reactivity—chlorine at position 1 for Pd-catalyzed cross-coupling and methyl ester at position 4 for hydrolysis to the carboxylic acid—enables sequential diversification of the isoquinoline scaffold. [1][2] This bifunctional architecture is specifically advantageous for construction of 1,4-disubstituted isoquinoline libraries, a chemotype that has yielded potent CRTH2 antagonists with IC50 values down to 19 nM for optimized derivatives. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-chloroisoquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.